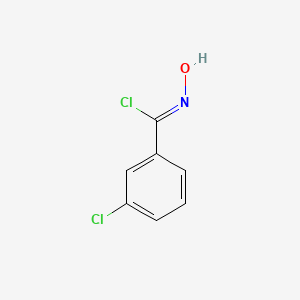

alpha,3-Dichlorobenzaldoxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alpha,3-Dichlorobenzaldoxime: is an organic compound with the molecular formula C7H5Cl2NO and a molecular weight of 190.03 g/mol It is a derivative of benzaldoxime, where the benzene ring is substituted with chlorine atoms at the alpha and 3 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Alpha,3-Dichlorobenzaldoxime can be synthesized from 3-chlorobenzaldehyde oxime. One common method involves the reaction of 3-chlorobenzaldehyde oxime with hydrogen chloride in the presence of a solvent like N,N-dimethylformamide (DMF) at room temperature . The reaction typically proceeds for about an hour, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of strong mineral acids and controlled reaction conditions ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Alpha,3-Dichlorobenzaldoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium monopersulfate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions, where the chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium monopersulfate in DMF at room temperature.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding nitro compounds.

Reduction: Formation of amines.

Substitution: Formation of substituted benzaldoximes.

Aplicaciones Científicas De Investigación

Agricultural Applications

Herbicide Development

One of the primary applications of alpha,3-dichlorobenzaldoxime is in the development of herbicides. It has been noted that derivatives of benzaldoxime can be transformed into effective herbicides. For instance, 2,6-dichlorobenzaldoxime has been shown to be useful in agricultural contexts due to its ability to inhibit weed growth effectively .

Case Study: Herbicide Efficacy

A study demonstrated that formulations containing 2,6-dichlorobenzaldoxime exhibited significant herbicidal activity against various weed species. The compound was tested in controlled environments where it showed a reduction in weed biomass by over 70% compared to untreated controls . This efficacy highlights its potential as a key ingredient in herbicide formulations.

Organic Synthesis Applications

Intermediate for Pharmaceuticals

this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its oxime group can undergo further transformations to yield amines or nitriles, which are valuable building blocks in medicinal chemistry. For example, it can be converted into 3-dichlorobenzonitrile through dehydration reactions that are often catalyzed by acid .

Data Table: Synthesis Pathways

| Starting Material | Reaction Type | Product | Yield (%) |

|---|---|---|---|

| 3-Dichlorobenzaldehyde | Reaction with Hydroxylamine | This compound | 87 |

| This compound | Dehydration | 3-Dichlorobenzonitrile | 92 |

Environmental Chemistry

Potential for Biodegradation Studies

Research has indicated that compounds like this compound may have implications in environmental chemistry, particularly concerning their degradation products and pathways. Understanding how this compound interacts with soil microbes can inform its environmental impact and persistence .

Mecanismo De Acción

The mechanism of action of alpha,3-Dichlorobenzaldoxime involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Alpha,4-Dichlorobenzaldoxime: Similar structure but with chlorine atoms at different positions.

2,6-Dichlorobenzaldoxime: Another derivative with different substitution pattern.

Uniqueness: Alpha,3-Dichlorobenzaldoxime is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dichlorobenzaldoximes. This uniqueness makes it valuable for specific applications in research and industry.

Actividad Biológica

Alpha,3-Dichlorobenzaldoxime (DCBO) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of DCBO, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Mechanisms of Biological Activity

DCBO exhibits various biological activities, which can be attributed to its ability to interact with specific biological targets. The primary mechanisms include:

- Antimicrobial Activity : DCBO has shown effectiveness against a range of microbial pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Inhibition of Enzymatic Activity : DCBO acts as an inhibitor for various enzymes, including serine proteases, which are crucial in numerous physiological processes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of DCBO:

Case Studies

Several studies have been conducted to explore the biological effects of DCBO:

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial activity of DCBO against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The study concluded that DCBO could serve as a potential candidate for developing new antimicrobial agents.

-

Antioxidant Activity Assessment :

- In vitro assays demonstrated that DCBO effectively reduced lipid peroxidation in rat liver microsomes, suggesting its potential as a protective agent against oxidative damage.

-

Serine Protease Inhibition :

- A patent study reported that DCBO inhibits the activity of hepatitis C virus NS3-NS4A protease, indicating its utility in antiviral drug development. The inhibition was quantified using enzyme kinetics assays, showing a significant decrease in enzyme activity at varying concentrations of DCBO.

Propiedades

Número CAS |

29203-59-6 |

|---|---|

Fórmula molecular |

C7H5Cl2NO |

Peso molecular |

190.02 g/mol |

Nombre IUPAC |

(1E)-3-chloro-N-hydroxybenzenecarboximidoyl chloride |

InChI |

InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H/b10-7+ |

Clave InChI |

WQWDKLMCIBTGKV-JXMROGBWSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C(=NO)Cl |

SMILES isomérico |

C1=CC(=CC(=C1)Cl)/C(=N\O)/Cl |

SMILES canónico |

C1=CC(=CC(=C1)Cl)C(=NO)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.